N,N-dimethyl-1H-indol-4-amine
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Overview
Description
N,N-dimethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-indol-4-amine can be achieved through various methods. One common approach involves the reaction of indole with dimethylamine in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
N,N-dimethyl-1H-indol-4-amine has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, including serotonin receptors, which play a crucial role in its biological effects . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1H-indol-4-amine include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known hallucinogenic compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,1-2H3 |
InChI Key |
FAEBUZRCBKFFTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
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